Fmoc-Phe(4-F)-OH
Description
Significance of Fmoc-Phe(4-F)-OH as a Non-Canonical Amino Acid in Peptide Chemistry
The introduction of non-canonical amino acids, such as this compound, into peptide sequences allows for the precise modification of their biological and physical properties. nih.govresearchgate.net The substitution of a hydrogen atom with a fluorine atom in the phenylalanine side chain can significantly influence the resulting peptide's conformation, stability, and bioactivity. nih.gov Fluorine's high electronegativity and small size create a strong covalent bond with carbon, which can alter the electronic properties of the aromatic ring and introduce new potential interactions, such as dipolar interactions within hydrophobic binding pockets. nih.govnih.gov
The incorporation of 4-fluorophenylalanine can lead to:
Enhanced Thermal and Chemical Stability : The C-F bond is stronger than the C-H bond, which can increase the resistance of peptides to degradation. nih.gov
Modulated Hydrophobicity : The fluorine substitution can increase the lipophilicity of the amino acid, which can improve the peptide's ability to cross cell membranes. nih.gov
Altered Biological Activity : The modified electronic properties of the phenyl ring can lead to enhanced binding affinity for biological targets. nih.govresearchgate.net
Probes for Mechanistic Studies : The presence of the ¹⁹F isotope provides a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of peptide structure, dynamics, and interactions. nih.govresearchgate.net
Historical Context of Fluorinated Phenylalanine Derivatives in Chemical Synthesis
The deliberate incorporation of fluorine into organic molecules to enhance their biological properties has been a strategy in medicinal chemistry since the mid-20th century, with the development of the first fluoride-containing drug, fludrocortisone, in the 1950s. The synthesis of fluorinated amino acids, however, presented significant challenges. Early methods for synthesizing fluorinated phenylalanine derivatives often involved multi-step processes with harsh reagents. nih.govbeilstein-journals.org
A significant advancement in this area was the development of new fluorinating agents. beilstein-journals.orgnih.gov Reagents like N-fluoro-2-pyridone and N-fluoro-N-alkylarenesulfonamides improved the efficiency of fluorination reactions. beilstein-journals.orgnih.gov The introduction of electrophilic fluorinating agents, such as Selectfluor, further expanded the toolkit for creating these specialized amino acids. nih.gov These developments have made a wider range of fluorinated amino acids, including this compound, more accessible for research and development. nih.govnih.gov
Overview of Research Trajectories Involving this compound
Research utilizing this compound and other fluorinated phenylalanine derivatives is diverse and expanding. nih.govresearchgate.net Key areas of investigation include:
Drug Discovery and Development : The unique properties conferred by fluorine make these amino acids valuable in designing novel therapeutics. chemimpex.com For example, the incorporation of 4-fluorophenylalanine has been explored in the development of anticancer agents and peptide-based vaccines to enhance their stability and efficacy. researchgate.netnih.gov One notable application was in the preparation of the potent macrocyclic ghrelin receptor agonist, Ulimorelin. peptide.com
Peptide and Protein Engineering : Researchers use fluorinated amino acids to modulate the structure and stability of peptides and proteins. researchgate.netfu-berlin.de By strategically placing 4-fluorophenylalanine residues, scientists can influence protein folding and create more robust biomaterials. researchgate.net The fluorinated phenyl ring can also be used to probe protein-protein and protein-ligand interactions. nih.gov
Biophysical and Structural Studies : The ¹⁹F nucleus serves as a powerful spectroscopic probe. nih.gov By incorporating this compound into peptides, researchers can use ¹⁹F NMR to gain insights into the local environment of the amino acid, providing valuable data on peptide conformation and binding events. researchgate.net
Materials Science : Self-assembling peptides containing fluorinated amino acids are being investigated for the creation of novel biomaterials, such as hydrogels for tissue engineering and drug delivery applications. jpt.com
The following table provides a summary of the key properties of this compound:
| Property | Value |
| CAS Number | 169243-86-1 |
| Molecular Formula | C₂₄H₂₀FNO₄ |
| Molecular Weight | 405.4 g/mol |
| Appearance | White powder |
| Purity | ≥ 99% (HPLC) |
| Optical Rotation | [a]D20 = -37.5 ± 2 º (C=1 in DMF) |
| Melting Point | 175 - 195 °C |
The table below highlights the impact of incorporating 4-fluorophenylalanine on various peptide properties as documented in research findings:
| Peptide Property | Effect of 4-Fluorophenylalanine Incorporation |
| Thermal Stability | Generally increased due to the strength of the C-F bond. |
| Proteolytic Stability | Can be enhanced, leading to a longer biological half-life. nih.gov |
| Hydrophobicity | Increased, which can improve membrane permeability. chemimpex.comnih.gov |
| Binding Affinity | Can be enhanced through favorable interactions with biological targets. nih.gov |
| Conformation | Can be modulated, influencing the overall peptide structure. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMACXMEZBPJG-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370321 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169243-86-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-4-Fluorophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for Fmoc Phe 4 F Oh and Its Integration into Complex Architectures
Stereoselective Synthesis of Fmoc-Phe(4-F)-OH Precursors
The synthesis of enantiomerically pure 4-fluorophenylalanine is a critical first step. Several stereoselective methods have been developed, primarily relying on chiral auxiliaries and asymmetric catalysis to control the stereochemistry at the α-carbon.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed.
One notable example is the use of the Schöllkopf chiral auxiliary , a bis-lactim ether of cyclo(Val-Gly), for the asymmetric synthesis of fluorinated phenylalanine derivatives. This method involves the alkylation of the chiral auxiliary with a suitable benzyl (B1604629) halide. For instance, the synthesis of an N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has been achieved using Schöllkopf's alkylation, highlighting the utility of this approach for preparing functionalized fluorinated phenylalanines. researchgate.net
Another powerful approach involves the use of Ni(II) complexes of Schiff bases derived from chiral ligands. For example, the complex formed from the Schiff base of glycine (B1666218) and (S)-2-N-[(N'-benzylprolyl)amino]benzophenone can be alkylated with fluorinated benzyl bromides. This method has been successfully applied to the synthesis of various fluorinated phenylalanine analogs with high diastereoselectivity. After alkylation, the amino acid is liberated from the complex and can then be protected with the Fmoc group. Research has demonstrated the synthesis of fluorinated aromatic amino acids with excellent diastereomeric excess (>99% de) and good to quantitative yields using this methodology. beilstein-journals.orgnih.gov
| Chiral Auxiliary Approach | Key Reagents | Yield | Stereoselectivity (de/ee) | Reference |
|---|---|---|---|---|
| Schöllkopf's Alkylation | Bis-lactim ether of cyclo(Val-Gly), 3-azido-4-fluorobenzyl bromide | Data not specified | Data not specified | researchgate.net |
| Ni(II) Complex of Schiff Base | (S)-2-N-[(N'-benzylprolyl)amino]benzophenone, fluorinated benzyl bromides | 78% (for the alkylated complex) | >99% de | beilstein-journals.org |
| Ni(II) Complex for Fmoc-[2.3.5.6F]TfMePhe | Fluorinated benzyl bromide, NaH, DMF | 67% (final product) | 90% ee | beilstein-journals.org |
| Ni(II) Complex for Fmoc-bisTfMePhe | Fluorinated benzyl bromide, NaH, DMF | Quantitative (final product) | >99% ee | beilstein-journals.org |
Asymmetric catalysis offers a more atom-economical approach to establishing chirality, where a small amount of a chiral catalyst is used to generate a large quantity of enantiomerically enriched product.
Phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric alkylation of glycine derivatives. Using chiral catalysts derived from Cinchona alkaloids, the alkylation of a glycine Schiff base with fluorinated benzyl bromides can be achieved with high yields and excellent enantioselectivity. For example, the synthesis of various (R)- and (S)-enantiomers of unnatural α-amino acid derivatives, including those with fluorine substituents, has been reported with yields often exceeding 80% and enantiomeric excesses (ee) greater than 95%. researchgate.netmdpi.com
Asymmetric hydrogenation of a prochiral precursor is another widely used method. This typically involves the hydrogenation of an α,β-dehydroamino acid derivative in the presence of a chiral transition metal catalyst, such as those based on rhodium. While specific data for the direct synthesis of 4-fluorophenylalanine via this method is not detailed in the provided context, rhodium-catalyzed asymmetric hydrogenation is a well-established and highly effective method for producing a wide range of chiral amino acids with high enantioselectivity. wiley-vch.de
| Asymmetric Catalysis Method | Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Phase-Transfer Catalysis | O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | Glycine Schiff base and 3-chloro-4-fluorobenzyl bromide | 83% | 96% | mdpi.com |
| Phase-Transfer Catalysis | O-allyl-N-(9-anthracenmethyl) cinchonidinium bromide | Glycine Schiff base and 3-chloro-4-fluorobenzyl bromide | 88% | 97% | mdpi.com |
| Asymmetric Hydrogenation (General) | Chiral Rhodium complexes (e.g., with DuPhos or BoPhoz ligands) | α,β-dehydroamino acid derivatives | High | Often >95% | wiley-vch.de |
General Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the most common method for the chemical synthesis of peptides. The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). Each cycle of amino acid addition consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, and the coupling of the next Fmoc-protected amino acid.
The removal of the Fmoc group is typically achieved by treatment with a secondary amine base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism. However, piperidine is a controlled substance in some regions, and concerns about its toxicity have led to the investigation of alternative deprotection reagents.
Studies have compared the performance of piperidine with other bases such as 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ). These studies have shown that 4-methylpiperidine can be as efficient as piperidine in removing the Fmoc group. nih.govresearchgate.net Another alternative is the use of the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with a nucleophilic scavenger like piperazine, which can lead to very rapid deprotection. researchgate.netiris-biotech.delookchem.com
| Deprotection Reagent | Concentration | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Piperidine (PP) | 20% in DMF | Well-established, effective | Controlled substance, toxic | nih.gov |
| 4-Methylpiperidine (4MP) | 20% in DMF | As efficient as piperidine, not a controlled substance | - | nih.govresearchgate.net |
| Piperazine (PZ) | 10% in DMF/ethanol | Not a controlled substance | Lower concentration due to solubility | nih.gov |
| DBU with Piperazine | e.g., 1% DBU + 5% Piperazine in DMF | Very rapid deprotection | DBU is a strong, non-nucleophilic base; requires a scavenger | researchgate.netlookchem.com |
The formation of the amide bond between the free N-terminus of the growing peptide chain and the carboxyl group of the incoming Fmoc-amino acid is facilitated by a coupling reagent. A variety of coupling reagents are available, broadly classified into carbodiimides (like N,N'-diisopropylcarbodiimide, DIC), and onium salts (such as aminium/uronium and phosphonium (B103445) salts).
Commonly used onium salt reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). acs.orgluxembourg-bio.compeptide.com These reagents are typically used in the presence of a base, such as N,N-diisopropylethylamine (DIPEA). The choice of coupling reagent can be critical, especially for sterically hindered or aggregation-prone sequences. While specific comparative data for the incorporation of this compound is scarce, general studies on peptide synthesis provide insights into the relative efficiencies of these reagents. For instance, COMU has been shown to be a highly efficient coupling reagent, often outperforming HBTU. acs.orguniurb.it
| Coupling Reagent | Class | Common Additive/Base | General Performance Characteristics | Reference |
|---|---|---|---|---|
| DIC | Carbodiimide | Oxyma, HOBt | Cost-effective, can be prone to side reactions | globalresearchonline.net |
| HBTU/TBTU | Aminium/Uronium Salt | DIPEA | Efficient, widely used | peptide.com |
| HATU | Aminium/Uronium Salt | DIPEA | Highly efficient, often used for difficult couplings | peptide.com |
| COMU | Uronium Salt | DIPEA | Very high reactivity and efficiency | acs.orguniurb.it |
The choice of solid support, or resin, is crucial for a successful SPPS. The resin's properties, such as its polymer matrix, linker, and loading capacity, can significantly influence the outcome of the synthesis.
For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin is a common choice. altabioscience.com For peptides with a C-terminal amide, Rink Amide resin is typically used. nih.govpeptide.com The linker is the chemical moiety that connects the growing peptide chain to the resin and determines the conditions required for the final cleavage of the peptide from the support.
The loading of the resin, which is the amount of the first amino acid attached per gram of resin, is another important parameter. For longer or more complex peptides, a lower loading is often preferred to minimize steric hindrance and aggregation of the growing peptide chains. researchgate.net While there are no specific studies focusing on the optimal resin and loading for peptides containing this compound, the general principles of SPPS suggest that for longer sequences incorporating this amino acid, a low-loaded resin would be advantageous.
| Resin Type | C-Terminal Functionality | Typical Cleavage Condition | Considerations for Loading | Reference |
|---|---|---|---|---|
| Wang Resin | Carboxylic Acid | TFA-based cocktail | Lower loading (e.g., 0.3-0.5 mmol/g) is often preferred for longer or difficult sequences to reduce aggregation. | altabioscience.com |
| Rink Amide Resin | Amide | TFA-based cocktail | Similar to Wang resin, lower loading can improve synthesis efficiency for complex peptides. | nih.govresearchgate.net |
Solution-Phase Synthetic Approaches Involving this compound
The integration of this compound into peptide sequences in solution-phase synthesis relies on the activation of its carboxylic acid group to facilitate the formation of an amide bond with the free amino group of another amino acid or peptide. This process is fundamental to creating complex peptide architectures. A variety of coupling reagents, developed over decades of peptide chemistry, are employed to achieve efficient and high-yield peptide bond formation while minimizing side reactions, particularly racemization. bachem.com
The most common strategy involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). bachem.comcreative-peptides.com These reagents react with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino component. To mitigate the risk of racemization and the formation of N-acylurea byproducts, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are frequently included. chempep.comluxembourg-bio.com These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine. chempep.com
In recent years, phosphonium and aminium/uronium salt-based reagents have become popular for their high efficiency and rapid reaction times. bachem.comchempep.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are used to convert this compound into its corresponding active ester in situ. creative-peptides.comuci.edu These reactions require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or collidine, to neutralize the proton released during the reaction and to facilitate the coupling process. bachem.comchempep.com
The choice of solvent is also critical for solution-phase synthesis, with dimethylformamide (DMF) being the most common due to its excellent solvating properties for protected amino acids and peptides. creative-peptides.com The general procedure involves dissolving this compound and the amino component in the solvent, followed by the addition of the coupling reagent and base. The reaction progress is monitored until completion, after which the newly formed, larger peptide is isolated and purified.
| Coupling Reagent Class | Example Reagents | Additives | Base Required | Key Characteristics |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | No (but base often used) | Widely used, cost-effective; risk of racemization and N-acylurea formation without additives. bachem.comchempep.com |
| Phosphonium Salts | PyBOP, PyAOP | None required | Yes (e.g., DIPEA, Collidine) | High coupling efficiency, low racemization; generates carcinogenic HMPA as a byproduct. chempep.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | None required | Yes (e.g., DIPEA, Collidine) | Very rapid and efficient, popular in both solution and solid-phase synthesis; can lead to guanidinylation of the free amine if pre-activation is not handled carefully. creative-peptides.comchempep.com |
Chemo- and Regioselective Modifications of this compound and its Conjugates
Side-Chain Functionalization Strategies
The functionalization of the 4-fluorophenyl side chain of this compound presents a significant chemical challenge due to the inherent strength and stability of the carbon-fluorine (C-F) bond. nih.gov Direct modification of this side chain after the synthesis of the amino acid is not trivial and typically requires harsh conditions or advanced catalytic methods.
One potential, though challenging, avenue for modification is through nucleophilic aromatic substitution (SNAr). In SNAr, a nucleophile replaces a leaving group (in this case, the fluoride) on an aromatic ring. libretexts.org This reaction is highly dependent on the electronic nature of the aromatic ring; it is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com While a single fluorine atom is electron-withdrawing and activates the ring towards nucleophilic attack compared to benzene, it is generally not sufficient to enable reactions with common nucleophiles under mild conditions. nih.gov SNAr on polyfluoroarenes or rings with multiple activating groups (like nitro groups) is much more facile. libretexts.orgnih.gov Therefore, further functionalization of the 4-fluorophenyl group via SNAr would likely require potent nucleophiles and potentially harsh reaction conditions, which could compromise the integrity of the amino acid backbone and its protecting groups.
More advanced and synthetically promising strategies involve transition-metal-catalyzed C-F bond functionalization. nih.gov Methodologies have been developed for the cross-coupling of aryl fluorides, but these often require specific catalysts, ligands, and reaction conditions that may not be compatible with the complex structure of a protected amino acid. Photocatalysis has also emerged as a powerful tool for C-H functionalization, offering a pathway to modify the aromatic ring at other positions, though this represents a modification of a C-H bond rather than the C-F bond itself. chemrxiv.orgchemrxiv.org
Given these challenges, a more common and practical approach is to synthesize the desired substituted phenylalanine derivative from a different starting material before introducing the Fmoc protecting group, rather than attempting to modify the 4-fluoro-L-phenylalanine side chain post-synthesis. nih.gov
Bioconjugation Techniques Utilizing this compound
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. This compound can be utilized in bioconjugation strategies primarily through its two reactive handles: the N-terminal Fmoc-protected amine and the C-terminal carboxylic acid.
The most direct method of bioconjugation is through the carboxylic acid moiety. Using the same activation chemistry described for peptide synthesis (e.g., EDC/NHS or HBTU), the carboxyl group of this compound can be coupled to a primary amine present on another molecule, such as a protein (e.g., the ε-amino group of a lysine (B10760008) residue), a drug, or a fluorescent probe. youtube.com This results in the formation of a stable amide bond, tethering the fluorinated amino acid to the target molecule.
Furthermore, this compound serves as a valuable building block for creating peptide-drug conjugates (PDCs). mdpi.commedchemexpress.com In this approach, the fluorinated amino acid is first incorporated into a peptide sequence using standard synthesis methods. This peptide is often designed to target a specific receptor or cell type. Subsequently, a therapeutic payload (a cytotoxic drug, for instance) is conjugated to the peptide, either at the N- or C-terminus or via a reactive side chain of another amino acid in the sequence. mdpi.com The inclusion of 4-fluoro-L-phenylalanine can enhance the metabolic stability and membrane permeability of the resulting peptide, improving the pharmacokinetic properties of the conjugate. nih.gov
While the C-F bond is generally considered bio-orthogonal and stable in vivo, the phenyl ring itself can be a target for modification. For example, site-selective bioconjugation of native phenylalanine residues in proteins has been achieved using photoredox catalysis, demonstrating that the phenyl side chain can be functionalized under specific, mild conditions to attach chemical 'tags'. chemrxiv.orgchemrxiv.org Another strategy involves the biosynthetic incorporation of phenylalanine analogs bearing reactive groups, such as para-azido-L-phenylalanine (pAzF). The azide (B81097) group at the same para position serves as a handle for "click chemistry," allowing for highly efficient and specific conjugation to molecules containing an alkyne partner via strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This highlights the utility of functionalizing the phenyl ring at the 4-position for advanced bioconjugation applications.
| Bioconjugation Strategy | Functional Handle on this compound | Coupling Chemistry | Application Example |
| Direct Amide Coupling | Carboxylic Acid (-COOH) | Carbodiimide (EDC/NHS), etc. | Attaching a fluorescent dye with a primary amine to the C-terminus of the amino acid. youtube.com |
| Peptide-Drug Conjugates (PDCs) | Incorporation into a peptide backbone | Various (amide bond, click chemistry, etc.) | Synthesizing a tumor-targeting peptide containing 4-F-Phe, followed by conjugation of a cytotoxic drug to a lysine side chain. mdpi.commdpi.com |
| Side-Chain Modification (Advanced) | Phenyl Ring C-H bonds | Photoredox Catalysis | Site-selective attachment of a pyrazole (B372694) tag to the phenylalanine ring within a peptide or protein. chemrxiv.org |
| Analog-Based Conjugation | para-position of the phenyl ring | Click Chemistry (e.g., SPAAC) | Using a pre-functionalized analog like p-azido-L-phenylalanine to conjugate with a cyclooctyne-modified protein. nih.gov |
Iii. Spectroscopic Investigations and Structural Characterization of Fmoc Phe 4 F Oh Containing Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Fmoc-Phe(4-F)-OH Derivatives
NMR spectroscopy is a versatile and powerful technique for elucidating the structure and dynamics of molecules at an atomic level. For peptides containing this compound, both ¹⁹F and traditional ¹H and ¹³C NMR provide invaluable insights.
The ¹⁹F nucleus is particularly sensitive to its local electronic environment, making ¹⁹F NMR an exceptional tool for detecting subtle conformational changes in peptides and proteins. nih.goved.ac.uk The large chemical shift dispersion of ¹⁹F NMR, which spans a range of approximately 300 ppm, allows for the resolution of individual fluorine signals even in complex biological systems. ed.ac.uk This high sensitivity enables researchers to monitor changes in protein structure and conformation with great precision. nih.goved.ac.uk
¹⁹F NMR Spectroscopy for Probing Local Environments and Dynamics
Chemical Shift Perturbations in ¹⁹F NMR for Conformational Analysis
The chemical shift of the ¹⁹F nucleus in a peptide containing 4-F-Phe is exquisitely sensitive to changes in its immediate surroundings. nih.gov This sensitivity can be exploited to study conformational changes induced by ligand binding, protein-protein interactions, or alterations in the solvent environment. For example, the binding of a ligand to a protein can cause a significant change in the ¹⁹F chemical shift of a nearby 4-F-Phe residue, providing information about the binding event and the nature of the conformational change. nih.gov
A notable application of this technique was demonstrated in the study of the aspartate receptor's ligand-binding domain. By biosynthetically incorporating 4-F-Phe, researchers were able to monitor the ¹⁹F NMR spectrum upon titration with aspartate. nih.gov The observed chemical shift changes in specific resonances provided direct evidence of ligand binding and revealed a half-of-sites occupancy model. nih.gov Similarly, in the phospho-signaling protein CheY, the incorporation of 4-F-Phe at all six phenylalanine positions allowed for the mapping of conformational changes triggered by phosphorylation. nih.gov The resulting ¹⁹F NMR data showed significant chemical shift changes at all six probe positions, indicating a widespread conformational change upon phosphorylation. nih.gov
| Protein Studied | Event Monitored | Observation | Reference |
| Aspartate Receptor | Ligand (aspartate) binding | Chemical shift changes in specific 4-F-Phe resonances, indicating binding and half-of-sites occupancy. | nih.gov |
| CheY Protein | Phosphorylation | Significant chemical shift changes at all six 4-F-Phe probe positions, mapping the conformational change. | nih.gov |
Relaxation Studies and Molecular Motion using ¹⁹F NMR
While the use of ¹⁹F relaxation rates to quantitatively assess protein dynamics can be complex, it can still provide valuable qualitative information about molecular motions. nih.gov NMR relaxation parameters, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, are influenced by the mobility of the nucleus. Changes in these parameters can indicate alterations in the flexibility or dynamics of the peptide backbone or side chains. For instance, an increase in the T₂ relaxation time upon ligand binding can suggest a more liberated internal motion of the 4-F-Phe side chain. nih.gov
The ¹H NMR spectrum of Fmoc-Phe-OH, a closely related compound, shows characteristic signals for the aromatic protons of the Fmoc group and the phenylalanine side chain, as well as the alpha-proton and amide proton. chemicalbook.com Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, confirming its structure. chemicalbook.com For peptides containing this compound, ¹H and ¹³C NMR are used to confirm the amino acid sequence and to obtain structural restraints, such as inter-proton distances from Nuclear Overhauser Effect (NOE) experiments, which are crucial for determining the three-dimensional structure of the peptide.
Below is a representative table of expected ¹H NMR chemical shifts for the core structure of Fmoc-Phe-OH, which serves as a reference for the analysis of this compound containing peptides.
| Protons | Chemical Shift (ppm) |
| Fmoc aromatic protons | 7.2-7.9 |
| Phenylalanine aromatic protons | 7.2-7.3 |
| CH (alpha-proton) | 4.1-4.2 |
| CH₂ (beta-protons) | 2.9-3.1 |
| Fmoc CH and CH₂ | 4.1-4.2 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific peptide sequence.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Peptides
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. nih.govresearchgate.net By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information about the presence of alpha-helices, beta-sheets, beta-turns, and random coil structures. nih.govresearchgate.net
Furthermore, the Fmoc group itself has a distinct CD signature that can be observed in the near-UV region (around 250-300 nm). nih.gov This can be useful for studying the self-assembly and aggregation of Fmoc-amino acid derivatives, where the interactions between the fluorenyl groups play a crucial role. nih.gov
Mass Spectrometry (MS) for Peptide Sequence and Purity Verification
Mass spectrometry (MS) is an indispensable tool in peptide chemistry for verifying the molecular weight, sequence, and purity of synthetic peptides. rsc.org Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis.
For peptides synthesized using this compound, MS is used at various stages of the process. After solid-phase peptide synthesis (SPPS), the crude peptide is typically analyzed by LC-MS (liquid chromatography-mass spectrometry) to confirm the successful synthesis of the target peptide and to identify any byproducts. rsc.org The high-resolution mass measurement provided by MS allows for the unambiguous determination of the peptide's elemental composition, confirming the incorporation of the 4-fluoro-phenylalanine residue.
Iv. Self Assembly and Supramolecular Chemistry of Fmoc Phe 4 F Oh Derivatives
Design Principles for Fmoc-Peptide Self-Assembly
The self-assembly of Fmoc-amino acids and short peptides is a finely balanced interplay of non-covalent interactions. The design of these systems hinges on several key principles that drive the spontaneous organization of molecules into ordered, hierarchical nanostructures.
π-π Stacking: The fluorenyl (Fmoc) group is a large, planar, aromatic moiety. A primary driving force for the self-assembly of these molecules is the strong π-π stacking interactions between the Fmoc groups of adjacent molecules. nih.govnih.govmanchester.ac.uk This interaction encourages the molecules to align in a way that maximizes the overlap of their aromatic systems, leading to the formation of the core of the self-assembled structures.
Hydrogen Bonding: The peptide backbone provides crucial hydrogen bond donor and acceptor sites. These interactions, particularly the formation of β-sheet-like structures, stabilize the arrangement of the peptide components and contribute significantly to the rigidity and stability of the resulting nanofibers. nih.govmanchester.ac.uk
The combination of these interactions leads to the formation of elongated, cylindrical fibrils that can entangle to form a three-dimensional hydrogel network. researchgate.net The specific characteristics of the amino acid side chain, such as the fluorine substitution in Fmoc-Phe(4-F)-OH, can modulate these interactions to fine-tune the resulting material properties.
Mechanisms of Hydrogel Formation from this compound and its Analogues
The transition from a solution of individual this compound molecules to a macroscopic hydrogel is a hierarchical process initiated by a trigger, most commonly a change in pH. The general mechanism involves the self-assembly of the molecules into nanofibers, which then form an entangled network capable of immobilizing large amounts of water. researchgate.net
The introduction of fluorine into the phenylalanine side chain is a strategic modification that significantly influences self-assembly and hydrogelation. Fluorine is highly electronegative and the C-F bond is highly polarized, yet the small size of the fluorine atom means it often acts as a "super hydrogen" in terms of steric demand.
The degree and position of fluorination can be used to control fluorine-specific interactions and thereby influence peptide conformation and self-assembly. rsc.orgrsc.org Incorporating electron-withdrawing fluorine atoms can alter the chemical environment within the peptide and potentiate intermolecular organization. nih.gov Studies on various fluorinated Fmoc-Phe derivatives have shown that changing the position of even a single fluorine atom can dramatically alter the hydrophobicity and secondary structure of the peptide chains. nih.gov A higher degree of fluorination has been shown to promote peptide fibrillation and the subsequent formation of physical hydrogels under physiological conditions. rsc.orgrsc.org This is attributed to the interplay between polarity and hydrophobicity, which is differentially induced by varying degrees of side chain fluorination. rsc.orgrsc.org
The C-terminal carboxylic acid group of this compound is a critical determinant of its self-assembly and hydrogelation behavior. acs.orgresearchgate.net Modifications to this group can perturb the hydrophobicity and hydrogen bonding capacity of the molecule, thereby altering the properties of the resulting hydrogel.
Research on analogous compounds like Fmoc-pentafluorophenylalanine-OH (Fmoc-F5-Phe-OH) and Fmoc-3-F-phenylalanine-OH has demonstrated the impact of C-terminal modification. acs.orgnih.gov
C-terminal Amides: Converting the carboxylic acid to a primary amide increases the hydrogen bonding potential and can lead to more rapid self-assembly at both acidic and neutral pH. However, the resulting hydrogels may be less stable to shear stress due to the lower water solubility of the amide functionality. acs.orgnih.gov
C-terminal Esters: Esterification of the C-terminus, for example, to a methyl ester, increases the hydrophobicity of the molecule. This increased hydrophobicity can slow down the self-assembly process and may even prevent hydrogel formation altogether. acs.orgnih.gov
These findings highlight the delicate balance of interactions required for effective hydrogelation and provide a strategy for tuning the material properties by modifying the C-terminal group.
Table 1: Effect of C-Terminal Modification on Hydrogelation of Fluorinated Fmoc-Phe Analogues
| Terminal Group | Effect on Hydrophobicity | Self-Assembly / Hydrogelation Behavior |
| Carboxylic Acid (-OH) | pH-dependent | Forms rigid hydrogels at acidic pH (e.g., 3.5); weaker gels at neutral pH. acs.orgnih.gov |
| Amide (-NH₂) | Decreased water solubility | Assembles more rapidly than the acid, but forms less stable hydrogels. acs.orgnih.gov |
| Methyl Ester (-OCH₃) | Increased | Assembles very slowly and generally fails to form hydrogels. acs.orgnih.gov |
The self-assembly of this compound and its analogues is highly sensitive to pH, a property conferred by the ionizable C-terminal carboxylic acid group. acs.orgresearchgate.netnih.gov This responsiveness allows for the controlled triggering of hydrogelation.
At a high pH (typically above 8), the carboxylic acid is deprotonated, resulting in a negatively charged carboxylate group (-COO⁻). The electrostatic repulsion between these charged groups prevents the molecules from aggregating, and they remain dissolved as monomers. manchester.ac.ukmdpi.com
When the pH is lowered (e.g., by adding an acid or using a slow acidifier like glucono-δ-lactone), the carboxylate group becomes protonated (-COOH). This neutralizes the charge, reduces electrostatic repulsion, and allows the other non-covalent forces—primarily π-π stacking and hydrogen bonding—to dominate. manchester.ac.ukrsc.org This initiates the self-assembly into nanofibers and the subsequent formation of a hydrogel. Studies on various Fmoc-amino acids and dipeptides have consistently shown that rigid hydrogels form at acidic pH (e.g., pH 3.5), while gel rigidity is dramatically weakened at neutral pH where a portion of the carboxyl groups are deprotonated. acs.orgresearchgate.netnih.gov
Structural Analysis of Self-Assembled this compound Nanostructures
The macroscopic properties of hydrogels derived from this compound are a direct consequence of the nanoscale morphology of their constituent fibers. Spectroscopic and microscopic techniques are employed to elucidate the structure of these self-assembled nanomaterials. Studies on Fmoc-protected aromatic amino acids, including Fmoc-Phe-OH and Fmoc-Tyr-OH, have shown that they typically self-assemble in water to form nanofibers, driven by a combination of π-π stacking and hydrogen bonding. nih.gov
Transmission Electron Microscopy (TEM) is a powerful tool for the direct visualization of the self-assembled nanostructures. TEM studies on related Fmoc-peptide systems have revealed the formation of long, entangled fibers with diameters typically in the range of tens of nanometers. mdpi.com These observations confirm that the hydrogel network is composed of a solid fibrillar matrix. The morphology of these fibers can also be influenced by the environmental conditions. For instance, TEM has been used to show how the self-assembled structures of some Fmoc-peptides change with pH, transitioning between twisted fibrous structures and wider, flat, tape-like morphologies. mdpi.com
Rheological Properties of this compound Hydrogels
The mechanical properties of hydrogels are critical for their potential applications, and these are primarily characterized by rheology, which studies the flow and deformation of materials. For hydrogels derived from this compound, rheological analysis reveals how the introduction of a fluorine atom at the para position of the phenylalanine ring influences the gel's viscoelastic nature.
The formation and strength of these hydrogels are governed by non-covalent interactions, such as π-π stacking of the aromatic fluorenyl and phenyl groups, and hydrogen bonding. The resulting three-dimensional network of nanofibers entraps water, leading to the formation of a gel. The key rheological parameters are the storage modulus (G'), which represents the elastic component (solid-like behavior), and the loss modulus (G''), which represents the viscous component (liquid-like behavior). A material is considered a gel when G' is significantly higher than G''.
Research comparing Fmoc-phenylalanine derivatives with different substituents on the phenyl ring has shown that both the type and position of the substituent have a significant impact on the final mechanical properties of the hydrogel. For derivatives with a single halogen substituent (F, Cl, Br), the resulting storage modulus is influenced by both the steric and electronic character of the halogen. Generally, a smaller and more electronegative halogen is associated with an increased storage modulus. researchgate.net
In the case of this compound, where the fluorine is at the para position, the electron-withdrawing nature of the fluorine atom influences the gelation kinetics and the final gel strength. Studies have shown that electron-withdrawing groups, including the fluoro group, facilitate a faster gelation process compared to the unsubstituted Fmoc-Phe. researchgate.net This is attributed to a reduction in electrostatic repulsion between the aromatic π-systems of adjacent molecules, which promotes self-assembly. However, this faster assembly does not necessarily translate to a stronger gel. In fact, electron-donating substituents generally lead to higher G' values than derivatives with electron-withdrawing substituents. researchgate.net The trend for gel rigidity (G' values) for para-substituted Fmoc-Phe derivatives often follows the order of NH₂ > OH > NO₂ > CH₃ > CN > F > H. researchgate.net This indicates that while this compound forms gels quickly, the resulting hydrogels are mechanically weaker than those formed from several other substituted analogues.
Table 1: Comparison of Gelation Rates and Mechanical Strength for para-Substituted Fmoc-Phe Derivatives
| Substituent Group at para-position | Nature of Group | Relative Gelation Rate | Relative Mechanical Strength (G') |
|---|---|---|---|
| -NH₂ | Electron-Donating | Slower | Highest |
| -OH | Electron-Donating | Slower | High |
| -NO₂ | Electron-Withdrawing | Fastest | Medium |
| -CH₃ | Electron-Donating | Slower | Medium |
| -CN | Electron-Withdrawing | Fast | Low |
| -F | Electron-Withdrawing | Fast | Low |
This table provides a qualitative comparison based on published trends. researchgate.net Actual values can vary based on concentration, pH, and preparation method.
Co-assembly and Hybrid Supramolecular Systems
A key strategy for enhancing and tuning the properties of supramolecular materials is through co-assembly, where two or more different building blocks self-assemble together to form a single, hybrid material. This approach allows for the creation of hydrogels with properties that are not achievable with the individual components alone. For derivatives of this compound, co-assembly can be used to create hybrid systems with tailored mechanical, chemical, or biological functionalities.
The driving forces for co-assembly in these systems are similar to those for self-assembly, primarily π-π interactions and hydrogen bonding. The presence of the fluorinated phenyl ring in this compound can introduce additional favorable interactions, such as dipole-dipole or quadrupole interactions, influencing how it integrates with other molecules.
A prominent example of this synergistic effect is seen in the co-assembly of two different aromatic peptide amphiphiles, Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe). tau.ac.il Individually, these molecules form hydrogels with storage moduli of approximately 9 kPa and 4 kPa, respectively. However, when co-assembled in a 1:1 ratio, they form a remarkably rigid hybrid hydrogel with a storage modulus of around 190 kPa. tau.ac.il This represents a more than tenfold increase in stiffness compared to the individual components. Spectroscopic analysis confirmed that new aromatic interactions arise from the co-assembly process, leading to a more ordered and robust nanofibrillar network. tau.ac.il This principle of using fluorination to enhance mechanical properties through co-assembly is directly applicable to systems involving this compound.
Co-assembly is not limited to other peptide-based gelators. Hybrid supramolecular systems can also be formed by combining Fmoc-amino acids with polymers or inorganic nanoparticles. For instance, Fmoc-L-Phe has been co-assembled with nano-hydroxyapatite (nHAP), where the peptide forms the fibrous network matrix and the nHAP nanoparticles bind within the network. researchgate.net This results in a hybrid hydrogel with significantly enhanced mechanical strength compared to the pure peptide hydrogel. researchgate.net Such strategies could be employed with this compound to develop composite materials for specific applications where enhanced durability is required.
The co-assembly of Fmoc-diphenylalanine (FmocFF) with diphenylalanine (FF) further illustrates the molecular-level interplay. nih.govnih.gov In this system, Fmoc-Fmoc stacking is responsible for forming the primary scaffold of the hydrogel, while interactions between the phenylalanine of one molecule and the Fmoc group of another lead to branching of the fibrous network. nih.gov By introducing a third component, such as this compound, it would be possible to further modulate these interactions and control the resulting architecture and properties of the hybrid gel.
V. Applications of Fmoc Phe 4 F Oh in Biomedical and Materials Science
| Receptor Target | Peptide Analogue Component | Binding Affinity Metric | Value (Approx.) | Reference |
| Opioid Receptors (δ) | [4-F-Phe4]-Endo-1 | KD | ~0.1 nM | nih.gov |
| Opioid Receptors (μ) | [4-F-Phe4]-Endo-1 | KD | Not specified | nih.gov |
| Opioid Receptors (δ) | [4-F-Phe4]-Leu-ENK | KD | Not specified | amazonaws.com |
Q & A
Q. What are the optimal conditions for incorporating Fmoc-Phe(4-F)-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically coupled using standard Fmoc-SPPS protocols. Activation with DIC/Oxyma Pure (1:1:1 molar ratio) in DMF at 25–50°C for 30–60 minutes is recommended. Microwave-assisted synthesis (e.g., 50°C, 30 W) can improve coupling efficiency for sterically hindered sequences . Post-coupling, deprotection with 20% piperidine in DMF ensures Fmoc removal without side reactions. Monitor coupling completion via Kaiser or chloranil tests.
- Key Considerations :
- The electron-withdrawing 4-fluoro substituent may reduce nucleophilicity, requiring extended coupling times for bulky residues.
- Use HPLC to verify peptide integrity after each cycle .
Q. How can the purity and stereochemical integrity of this compound be validated?
- Methodological Answer :
- Purity : Analyze via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient). Purity >95% is critical for reproducible SPPS .
- Stereochemistry : Confirm using chiral HPLC (e.g., Chirobiotic T column) or compare <sup>1</sup>H/<sup>19</sup>F NMR shifts with reference standards. The (S)-configuration is essential for bioactivity in most peptide targets .
- Troubleshooting : Detect racemization via splitting of α-proton signals in <sup>1</sup>H NMR (δ 4.3–4.7 ppm) .
Advanced Research Questions
Q. How does the 4-fluoro substituent influence peptide conformation and receptor binding?
- Methodological Answer :
- Conformational Analysis : Use circular dichroism (CD) or NMR to assess secondary structure changes. The 4-F group enhances hydrophobic interactions and stabilizes β-sheet motifs in amyloid models .
- Receptor Binding : Radiolabeled analogs (e.g., <sup>125</sup>I-GATE3-8) can quantify binding affinity to δ-opioid receptors (DOR). Competitive assays with naltrindole validate specificity .
- Data Interpretation :
- Compare with non-fluorinated analogs (e.g., Fmoc-Phe-OH) to isolate electronic/hydrophobic effects.
Q. What strategies mitigate aggregation during SPPS when using this compound in hydrophobic sequences?
- Methodological Answer :
- Solvent Optimization : Replace DMF with DMSO or NMP for better solubility of fluorinated residues.
- Backbone Protection : Use pseudoproline dipeptides or Hmb/Grp protecting groups to disrupt β-sheet formation.
- Ultrasonication : Apply brief sonication (5–10 seconds) during coupling to disaggregate peptides .
- Case Study : Aggregation-prone sequences (e.g., Aβ fragments) require iterative optimization of resin swelling and coupling cycles .
Q. How can conflicting data on the stability of this compound under acidic conditions be resolved?
- Methodological Answer :
- Stability Testing : Incubate the compound in TFA (0.1–95%) at 25°C and monitor degradation via LC-MS. The 4-F group is stable under standard cleavage conditions (TFA:H2O:TIPS, 95:2.5:2.5) for ≤2 hours .
- Contradictory Reports : Some studies note partial defluorination at >40°C; replicate experiments under controlled humidity and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
